10H-Phenothiazine, 4-methoxy-
Description
Historical Context and Significance of the Phenothiazine (B1677639) Core in Chemical Sciences
The journey of phenothiazine began in 1883 when August Bernthsen first synthesized the parent compound through the fusion of diphenylamine (B1679370) with sulfur. clearsynth.com This pioneering work laid the foundation for a new class of heterocyclic compounds. Initially, phenothiazine itself saw use as an insecticide and anthelmintic agent starting in the 1930s. wikipedia.org However, the true significance of the phenothiazine core emerged from the study of its derivatives.
A pivotal moment came with the synthesis of phenothiazine derivatives that revolutionized medicine. The development of compounds like chlorpromazine (B137089) and promethazine (B1679618) in the 1940s and 1950s marked a turning point in psychiatry and the treatment of allergies, respectively. wikipedia.org This success established phenothiazine as a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The wide-ranging biological activities of these derivatives spurred intense research, and by 1954, the field had grown so substantially that it was the subject of a comprehensive review in Chemical Reviews. clearsynth.com
The unique, non-planar, butterfly-like structure of the phenothiazine nucleus, with its electron-rich sulfur and nitrogen atoms, imparts distinctive electronic properties that have made it a subject of continuous interest far beyond its initial medicinal applications. aquigenbio.com
Scope and Relevance of 10H-Phenothiazine, 4-methoxy- in Contemporary Chemical Research
While the phenothiazine scaffold is broadly studied, the specific derivative 10H-Phenothiazine, 4-methoxy- holds a more specialized role in the scientific community. Its primary and most documented application is in the field of pharmaceutical analysis and quality control. It is recognized as a key impurity and reference standard for Prochlorperazine, a widely used antipsychotic and antiemetic drug. clearsynth.comsynzeal.comajpp.in In this capacity, it is crucial for analytical method development, validation, and ensuring the purity of the final pharmaceutical product. clearsynth.comsynzeal.com
Beyond its role as a reference material, 10H-Phenothiazine, 4-methoxy- serves as a building block or intermediate in the synthesis of more complex molecules. Research has shown that incorporating a methoxy-substituted phenyl group onto the phenothiazine core can be a strategy to create novel compounds with specific biological activities. For instance, a derivative incorporating a 4-methoxyphenyl (B3050149) triazole unit attached to the 10H-phenothiazine nitrogen has demonstrated moderate antiproliferative activity against breast cancer cell lines (MCF-7). nih.gov This highlights the potential of the 4-methoxy-phenothiazine framework as a starting point for developing new therapeutic agents.
While extensive independent research focusing solely on the biological or material properties of 10H-Phenothiazine, 4-methoxy- is not as widely published as for other isomers, its established utility as a critical reference standard and synthetic precursor solidifies its relevance in the chemical and pharmaceutical sciences.
Table 1: Physicochemical Properties of 10H-Phenothiazine, 4-methoxy-
| Property | Value | Reference(s) |
| CAS Number | 61174-11-6 | clearsynth.comnih.gov |
| Molecular Formula | C₁₃H₁₁NOS | nih.gov |
| Molecular Weight | 229.30 g/mol | nih.gov |
| IUPAC Name | 4-methoxy-10H-phenothiazine | nih.gov |
| Synonyms | 4-methoxyphenothiazine, Prochlorperazine Impurity 11 | synzeal.comnih.gov |
This table is interactive. Click on the headers to sort.
Overview of Key Research Domains for Phenothiazine Derivatives
The versatility of the phenothiazine scaffold has led to its investigation across a multitude of advanced research domains. The ability to easily functionalize the core structure has allowed chemists to fine-tune its properties for various applications. aquigenbio.com
Medicinal Chemistry: This remains the most prominent area of phenothiazine research. Beyond their foundational use as antipsychotics, derivatives are actively being explored as:
Anticancer Agents: Many phenothiazine-based compounds have shown potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and lung. researchgate.netmedchemexpress.com
Antimicrobial Agents: The scaffold has been used to develop new compounds with antibacterial and antifungal properties. medchemexpress.com
Neuroprotective Agents: Research is ongoing into their potential for treating neurodegenerative diseases. diva-portal.org
Anti-inflammatory Agents: Certain derivatives have been identified as inhibitors of enzymes involved in inflammatory processes.
Materials Science and Optoelectronics: The unique electronic and photophysical properties of phenothiazines make them attractive for materials science applications. They are investigated for use in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors due to their electron-donating nature.
Photocatalysis: Phenothiazine derivatives, such as 10-phenyl-10H-phenothiazine, have emerged as effective organic photoredox catalysts for various chemical transformations, including coupling reactions and dehalogenations.
Sensors: The development of phenothiazine-based fluorescent probes for the detection of ions and neutral molecules is an active area of research.
Organic Synthesis: The phenothiazine nucleus serves as a valuable building block in the synthesis of complex heterocyclic systems. Classic and modern coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are employed to create a diverse library of phenothiazine derivatives.
The continued exploration of phenothiazine and its derivatives, from well-established drugs to novel materials, underscores the scaffold's lasting importance and adaptability in addressing contemporary scientific challenges.
Established Synthetic Pathways to the Phenothiazine Nucleus
Traditional methods for synthesizing the phenothiazine ring system have been well-established for over a century and primarily rely on cyclization reactions. These pathways form the foundation of phenothiazine chemistry.
Diphenylamine Cyclization: The most classical method for preparing the phenothiazine core is the Bernthsen synthesis, first reported in 1883. wikipedia.orgresearchgate.net This reaction involves the direct fusion of diphenylamine with elemental sulfur at high temperatures. slideshare.netyoutube.comdtic.mil The use of a catalyst, most commonly iodine, is typical to facilitate the ring closure. slideshare.netdtic.miltandfonline.com This method, while foundational, can be tedious and is sometimes associated with degradation reactions. tandfonline.com The general reaction involves heating diphenylamine and sulfur, which results in the formation of the tricyclic phenothiazine structure through the evolution of hydrogen sulfide (B99878). researchgate.netyoutube.com
Diphenyl Sulfide Cyclization: An alternative and more recent approach relies on the cyclization of 2-substituted diphenyl sulfides. wikipedia.orgresearchgate.net This method often provides a more controlled pathway to the phenothiazine nucleus. The synthesis may proceed through mechanisms like the Smiles rearrangement of appropriate sulfide precursors followed by cyclization. researchgate.net This route is versatile and can be adapted to produce various substituted phenothiazine derivatives.
| Cyclization Method | Reactants | Conditions | Catalyst | Reference |
| Diphenylamine Cyclization (Bernthsen Synthesis) | Diphenylamine, Sulfur | High temperature (fusion) | Iodine | slideshare.netyoutube.comtandfonline.com |
| Diphenyl Sulfide Cyclization | 2-substituted diphenyl sulfides | Varies | Varies | wikipedia.orgresearchgate.net |
Advanced and Green Synthetic Techniques for Phenothiazine Scaffolds
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing phenothiazine scaffolds. researchgate.net These techniques aim to reduce reaction times, improve energy efficiency, minimize hazardous waste, and in some cases, enhance product yields. researchgate.netnih.gov
The use of heterogeneous catalysts offers significant advantages in organic synthesis, including easier separation of the catalyst from the reaction mixture and potential for catalyst recycling. Iron-catalyzed domino C-S/C-N cross-coupling reactions have been developed as an environmentally benign and efficient method for synthesizing phenothiazines. researchgate.net This approach addresses issues sometimes seen with palladium and copper catalysts, such as poor substrate scope and long reaction times. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. orientjchem.org For phenothiazine synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the thionation of diphenylamines, even for synthesizing sterically hindered derivatives that are difficult to obtain through classical procedures. tandfonline.comnih.gov Microwave-assisted synthesis can often be performed in "dry media" or solvent-free conditions, further enhancing its green credentials. tandfonline.comnih.gov
| Method | Reaction Time | Yield | Advantages | Reference |
| Conventional Heating | Hours | Variable | Established method | tandfonline.com |
| Microwave-Assisted Synthesis | Minutes | Often higher | Shorter reaction time, cleaner reaction, higher yields | tandfonline.comnih.govorientjchem.org |
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method has been applied to the synthesis of phenothiazine derivatives, leading to significant improvements in reaction rates and yields compared to traditional methods. researchgate.net The reactions are often carried out under milder conditions and in shorter time frames. researchgate.net This technique aligns with green chemistry principles by improving energy efficiency. researchgate.net
The application of nanoparticles as catalysts represents a frontier in chemical synthesis. researchgate.net Nanoparticle-catalyzed protocols have been developed for the synthesis of various heterocyclic compounds, including phenothiazines. researchgate.net These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and efficiency. For instance, Pd-Ag and Cu-Ag nanoclusters have been used to catalyze the oxidative self-coupling of anilines to produce phenazines, which are structurally related to phenothiazines. mdpi.com This area of research is expanding, offering promising avenues for the development of highly efficient and selective synthetic routes to phenothiazine scaffolds. researchgate.net
Combinatorial Synthesis Approaches
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable in drug discovery and materials science. For phenothiazine derivatives, this approach allows for the systematic variation of substituents on the core structure to explore structure-activity relationships (SAR). While specific library syntheses focusing exclusively on 4-methoxy-10H-phenothiazine are not extensively detailed, the general principles are widely applicable.
The strategy typically involves immobilizing a phenothiazine scaffold onto a solid support or using a core molecule that can be subjected to a series of parallel reactions. For instance, a phenothiazine core with reactive sites, such as amino or hydroxyl groups, could be reacted with a diverse set of building blocks like carboxylic acids, sulfonyl chlorides, or alkyl halides in a multi-well plate format. This parallel synthesis approach enables the efficient creation of a library of hundreds or thousands of unique phenothiazine derivatives for high-throughput screening.
Flow Chemistry Techniques
Continuous-flow chemistry has emerged as a safe, efficient, and scalable alternative to traditional batch synthesis, particularly for reactions that are exothermic or require precise control over reaction parameters. The synthesis of phenothiazine derivatives has been successfully adapted to flow chemistry protocols.
A notable example is the two-step continuous-flow synthesis of a phenothiazine precursor. In this process, a solution of 10H-phenothiazine in a suitable solvent like N,N-dimethylformamide (DMF) is mixed with a stream of an acyl chloride (e.g., 3-chloropropionyl chloride). This mixture is then pumped through a heated coil reactor. The short residence time at an elevated temperature (e.g., 5 minutes at 100°C) allows for rapid and efficient N-acylation at the 10-position. The output stream containing the N-acylated intermediate can then be directly mixed with a third stream containing a nucleophile (such as an amine) to perform a subsequent substitution reaction, demonstrating a "telescoped" synthesis where sequential reactions occur in a continuous stream without isolating intermediates.
Table 1: Example of a Two-Step Continuous-Flow Synthesis of a Phenothiazine Derivative
| Step | Reagents & Solvents | Reactor Conditions | Outcome |
|---|---|---|---|
| 1. N-Acylation | 10H-phenothiazine in DMF; 3-chloropropionyl chloride in DMF | Heated coil reactor, 100°C, 5 min residence time | 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (97% conversion) |
| 2. Nucleophilic Substitution | Output from Step 1; 4-piperidineethanol (B32411) in DMF; Triethylamine (B128534) in H₂O/MeOH | Heated coil reactor, 100°C, 5 min residence time | Final N-substituted product |
Functionalization Strategies for 10H-Phenothiazine Derivatives
The biological activity and material properties of phenothiazines can be finely tuned by introducing various functional groups onto the tricyclic core. This can be achieved through a range of chemical transformations targeting the nitrogen atom or the aromatic rings.
N-Substitution Reactions
The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for functionalization due to its nucleophilicity. N-substitution reactions, primarily N-alkylation and N-acylation, are fundamental methods for creating a vast array of derivatives.
N-Alkylation: This is typically achieved by deprotonating the N-H group with a base, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like DMF or tetrahydrofuran (B95107) (THF). A wide range of alkyl groups, including those containing other functional moieties, can be introduced using this method.
N-Acylation: The introduction of an acyl group at the N-10 position is readily accomplished by reacting the phenothiazine core with an acyl chloride or anhydride (B1165640). The reaction can be performed in a solvent such as dry benzene (B151609) or toluene, sometimes in the presence of a base like triethylamine to scavenge the HCl byproduct. These N-acyl derivatives can be valuable intermediates themselves or the final target compounds.
Table 2: Selected N-Substitution Reactions of Phenothiazine Derivatives
| Reaction Type | Reagents | Base/Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., methyl 4-(bromomethyl)benzoate) | LiHMDS | DMF | 10-Alkylphenothiazine |
| N-Acylation | Acyl chloride (e.g., chloroacetyl chloride) | None / Triethylamine | Dry Benzene | 10-Acylphenothiazine |
Halogenation (e.g., Bromination, Chlorination)
Introducing halogen atoms onto the aromatic rings of the phenothiazine nucleus is a key strategy for modulating electronic properties and providing synthetic handles for further cross-coupling reactions. Electrophilic aromatic substitution is the most common method for halogenation.
Bromination: The bromination of 10-substituted phenothiazines typically occurs at the 3- and 7-positions, which are electronically activated by the nitrogen and sulfur heteroatoms. Reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be used. The reaction is often highly regioselective, leading to the 3,7-dibromo derivative as the major product.
Chlorination: Chloro-substituted phenothiazines are important precursors in pharmaceutical synthesis. They are often synthesized through cyclization of appropriately substituted precursors, such as reacting a substituted 2-aminobenzenethiol with a chloro-nitrobenzene derivative. Direct chlorination can also be achieved using reagents like sulfuryl chloride.
Methoxylation Strategies (Relevant to 4-Methoxy-)
The introduction of a methoxy (B1213986) group onto the phenothiazine skeleton significantly influences the compound's electronic and biological properties. The synthesis of specifically substituted isomers like 4-methoxy-10H-phenothiazine generally relies on building the tricyclic system from pre-functionalized precursors rather than direct methoxylation of the parent phenothiazine.
A general and widely utilized technique for synthesizing substituted phenothiazines is the cyclization of a substituted diphenylamine or diphenyl sulfide. For a 4-methoxy derivative, a plausible route involves the reaction of a 2-aminobenzenethiol with a derivative of 2-chloro-1-nitrobenzene that already contains a methoxy group at the desired position. Subsequent steps, such as the Smiles rearrangement of an intermediate N-formyl diaryl sulfide, can facilitate the final ring closure to yield the phenothiazine core with the methoxy group regioselectively placed.
Introduction of Other Substituents
A diverse range of other functional groups can be incorporated into the phenothiazine structure to tailor its properties.
Vinyl: Vinyl-substituted phenothiazines can be synthesized via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a phenothiazine-carbaldehyde (e.g., 10-methyl-10H-phenothiazine-3-carbaldehyde) with a compound containing an active methylene (B1212753) group, such as a substituted pyridinium (B92312) salt. The reaction typically uses a catalytic amount of a base like piperidine (B6355638) in an alcohol solvent.
Acetoxy: Acetoxy groups are generally introduced by the acetylation of a corresponding hydroxyphenothiazine. The synthesis of hydroxyphenothiazines can be accomplished through cyclization routes using aminophenol precursors, followed by standard acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Amino: Amino groups can be introduced onto the aromatic rings of phenothiazine through a two-step sequence involving nitration followed by reduction. The nitration of the phenothiazine ring can be achieved, and the resulting nitro group can then be reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Nitro: The synthesis of nitrophenothiazines is a key transformation. One effective method is the Smiles rearrangement of a substituted 2-formamido-2'-nitrodiphenylsulfide. This intramolecular nucleophilic aromatic substitution proceeds under basic conditions to form the phenothiazine ring with a nitro group positioned on one of the benzene rings.
Sulfonyl: The sulfur atom in the central thiazine (B8601807) ring can be oxidized to form a sulfoxide (B87167) (phenothiazine-5-oxide) or a sulfone (phenothiazine-5,5-dioxide). A common and effective method for this transformation is the reaction of the phenothiazine derivative with 30% hydrogen peroxide in glacial acetic acid. Additionally, sulfonyl groups (e.g., sulfonamides) can be attached to the aromatic rings. This is typically achieved by chlorosulfonylation of the phenothiazine core followed by reaction with an amine.
Table 3: Summary of Functionalization Strategies for Phenothiazine Derivatives
| Functional Group | Synthetic Method | Key Reagents |
|---|---|---|
| Vinyl | Knoevenagel Condensation | Phenothiazine-carbaldehyde, Active methylene compound, Piperidine |
| Amino | Nitration followed by Reduction | Nitrating agent (e.g., HNO₃/H₂SO₄); Reducing agent (e.g., SnCl₂/HCl) |
| Nitro | Smiles Rearrangement | Substituted 2-formamido-2'-nitrodiphenylsulfide, Base (e.g., KOH) |
| Sulfonyl (Sulfone) | Oxidation of Thiazine Sulfur | Hydrogen peroxide, Glacial acetic acid |
An exploration into the synthetic methodologies and structural analysis of 10H-Phenothiazine, 4-methoxy-, a significant heterocyclic compound, reveals a landscape of advanced chemical strategies. The derivatization of this core structure is pivotal for tuning its physicochemical properties for various applications. This article delves into the specific coupling reactions used to create its derivatives and the analytical techniques essential for their structural confirmation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-10H-phenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-15-11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXUPUQGDIRWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600389 | |
| Record name | 4-Methoxy-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61174-11-6 | |
| Record name | 4-Methoxy-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electrochemical and Redox Properties of 10h Phenothiazine, 4 Methoxy and Analogues
Fundamental Electrochemical Behavior of Phenothiazine (B1677639) Systems
The electrochemical oxidation of the phenothiazine nucleus is a cornerstone of its chemistry. This process typically involves the sequential removal of electrons, leading to the formation of transient, reactive species that dictate the subsequent chemical transformations.
Oxidation Potentials and Reversibility of Redox Processes
The oxidation of phenothiazine derivatives generally proceeds through two successive one-electron transfer steps. The potential at which these oxidation events occur is highly sensitive to the nature and position of substituents on the phenothiazine ring. Electron-donating groups, such as the methoxy (B1213986) group, lower the oxidation potential, making the compound easier to oxidize.
For instance, studies on analogous compounds demonstrate this effect clearly. The introduction of two electron-donating methoxy groups at the 3 and 7 positions of N-ethylphenothiazine (a compound referred to as DMeOEPT) significantly lowers the first oxidation potential to 0.068 V (vs. ferrocenium/ferrocene) uky.edu. This is considerably lower than that of the unsubstituted N-ethylphenothiazine (EPT), which has an oxidation potential of 0.289 V vs. Fc+/Fc uky.edu. This trend is consistent with the electronic properties of the methoxy group, which increases the electron density of the heterocyclic system, thereby facilitating the removal of an electron uky.edu.
The reversibility of these redox processes is a key indicator of the stability of the generated oxidized species. For many phenothiazine derivatives, the first oxidation event is electrochemically reversible, indicating the formation of a stable radical cation uky.edu. The second oxidation event, however, can be irreversible or quasi-reversible, suggesting that the resulting dication is less stable uky.edu. However, the presence of electron-donating groups like methoxy can enhance the stability of the dication. In the case of DMeOEPT, the second oxidation is also reversible, which is a notable feature attributed to the charge delocalization enabled by the methoxy substituents uky.edu.
| Compound | First Oxidation Potential (E1/2 vs. Fc+/Fc) | Second Oxidation Potential (E1/2 vs. Fc+/Fc) | Reversibility (First Oxidation) | Reversibility (Second Oxidation) |
|---|---|---|---|---|
| N-ethylphenothiazine (EPT) | 0.289 V | ~0.9 V (less reversible) | Reversible | Less Reversible |
| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.068 V | ~0.63 V | Reversible | Reversible |
Formation and Stability of Phenothiazine Cation Radicals and Dications
The stability of the cation radical is influenced by the molecular structure. For many phenothiazines, the radical cation is stable enough to be observed on the timescale of cyclic voltammetry experiments, as indicated by a reversible redox wave uky.edu.
Upon further oxidation, a second electron is removed to form a dication (PTZ2+). These species are generally much more reactive and less stable than the corresponding cation radicals uky.edu. The instability of the dication often leads to irreversible follow-up chemical reactions. However, as noted previously, the strategic placement of electron-donating substituents can significantly stabilize the dication. In N-ethyl-3,7-dimethoxyphenothiazine, the methoxy groups delocalize the positive charge, rendering the dication stable on the experimental timescale and resulting in a reversible second oxidation wave uky.edu. This stabilization is attributed to the extension of the p-system's wavefunctions onto the methoxy oxygen atoms uky.edu.
Electron Transfer Mechanisms in Phenothiazine Oxidation
The oxidation of phenothiazines is generally understood to occur via an EE mechanism, which denotes two sequential electrochemical electron transfer steps mdpi.com.
The first electron transfer (E1) from the neutral phenothiazine molecule (PTZ) results in the formation of the cation radical (PTZ•+): PTZ ⇌ PTZ•+ + e-
The second electron transfer (E2) from the cation radical yields the dication (PTZ2+): PTZ•+ ⇌ PTZ2+ + e-
The standard potentials of these two steps are influenced by the substituents on the phenothiazine core. The process is diffusion-controlled, meaning the rate of the reaction is governed by the transport of the phenothiazine molecules to the electrode surface researchgate.net. The reversibility of these steps, as observed in cyclic voltammetry, provides insight into the stability of the intermediate species. A reversible wave, where the ratio of the anodic to cathodic peak currents is close to one, suggests that the oxidized species is stable and does not undergo significant chemical reactions on the timescale of the experiment uky.edu.
Electrochemical Oxidation Pathways and Products
The fate of the electrochemically generated cation radicals and dications depends on the reaction conditions, including the solvent, supporting electrolyte, and the presence of nucleophiles. These reactive intermediates can undergo various follow-up chemical reactions, leading to a range of oxidation products.
On-line Electrochemical Conversion Studies
The study of electrochemical reactions in real-time provides valuable mechanistic insights. Techniques such as spectroelectrochemistry, which combines electrochemistry with spectroscopy, allow for the in-situ monitoring of the formation and decay of intermediates like cation radicals mdpi.com. These studies have been instrumental in confirming the multi-step nature of phenothiazine oxidation and identifying the resulting products. For example, in the oxidation of chlorpromazine (B137089), a phenothiazine derivative, spectroelectrochemical data revealed the appearance of new electronic transitions associated with the formation of the chlorpromazine radical cation (CPZ•+) mdpi.com.
Formation of Sulfoxides and Sulphones via Electrochemical Methods
A common pathway for the follow-up reaction of electrochemically generated phenothiazine cation radicals and dications, particularly in the presence of water, is the oxidation of the sulfur atom. This leads to the formation of sulfoxides and, upon further oxidation, sulphones mdpi.comchemrxiv.org. The sulfur atom in the phenothiazine ring is susceptible to oxidation, and this transformation is a key metabolic pathway for many phenothiazine-based drugs mdpi.com.
Electrochemical synthesis provides a controlled and often environmentally friendly method for preparing these oxidized metabolites mdpi.comnih.govchemrxiv.org. By carefully controlling the applied potential or current, it is possible to selectively form the sulfoxide (B87167) or to further oxidize it to the sulphone chemrxiv.org. The proposed mechanism involves the reaction of the electrochemically generated dication with water molecules to form the sulfoxide. Further oxidation of the sulfoxide can then yield the sulphone mdpi.com.
| Starting Material | Intermediate Species | Final Products | Reaction Conditions |
|---|---|---|---|
| Phenothiazine Derivative | Cation Radical (PTZ•+) | Sulfoxide (PTZ-SO) | Controlled potential/current electrolysis in the presence of water |
| Phenothiazine Derivative | Dication (PTZ2+) | Sulphone (PTZ-SO2) | Higher oxidation potentials/prolonged electrolysis |
Protonation Effects on Oxidation Processes
The electrochemical oxidation of phenothiazine and its derivatives is significantly influenced by protonation, particularly in acidic environments. The oxidation process typically involves the removal of an electron from the nitrogen atom within the phenothiazine ring, leading to the formation of a cation radical. researchgate.netresearchgate.net The stability and subsequent reactions of this radical are dependent on the pH of the medium.
In acidic solutions, the phenothiazine moiety can be protonated. This protonation affects the redox potential of the molecule. researchgate.net The oxidation of phenothiazine derivatives often occurs in two steps. The first is a reversible one-electron oxidation that forms a relatively stable phenothiazine radical cation, which is particularly long-lived in acidic media. researchgate.net A second, irreversible oxidation step can then occur, which may result in the formation of a sulfoxide. researchgate.net
Studies on various phenothiazine derivatives have shown that the electrochemical reversibility is highly dependent on pH. researchgate.net For instance, upon protonation, some derivatives undergo changes in the number of hydrogen ions transferred during the redox process. rsc.org The specific oxidation products can also be determined by the pH of the medium. researchgate.net The oxidation of phenothiazine in dilute sulfuric acid, for example, leads directly to the formation of the corresponding cation radical. researchgate.net
The general mechanism for the oxidation of phenothiazines under acidic conditions can be proposed as follows:
Protonation of the phenothiazine nitrogen.
A one-electron oxidation to form a radical cation.
Further oxidation or reaction of the radical cation, which is influenced by the surrounding medium.
This pH-dependent behavior is a critical aspect of the electrochemical properties of phenothiazines, including 4-methoxy-10H-phenothiazine.
Influence of Substituents on Electrochemical Characteristics
Substituents on the phenothiazine ring have a pronounced effect on the molecule's electrochemical characteristics, primarily by altering the electron density of the heterocyclic system. These modifications can influence the oxidation potential and the stability of the resulting radical cations. The electrochemical behavior of a series of phenothiazine derivatives reveals a structure-electroactivity relationship based on the characteristics of the scaffold. mdpi.comchemrxiv.org
The introduction of electron-donating or electron-withdrawing groups can shift the oxidation potential to more negative or positive values, respectively. For instance, an alkyl substituent, which has a weak inductive electron-donating effect, can make the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups would be expected to make oxidation more difficult.
In the case of 10H-Phenothiazine, 4-methoxy-, the methoxy group (-OCH₃) at the 4-position is an electron-donating group. This property is expected to increase the electron density on the phenothiazine ring system, thereby making it easier to oxidize compared to the unsubstituted 10H-phenothiazine. This would result in a lower oxidation potential.
Previous studies on substituted phenothiazines have shown that the position and nature of the substituent are crucial. For example, the oxidation potential of phenothiazine derivatives has been systematically studied to understand the effect of various substituents. researchgate.net While specific data for 4-methoxy-10H-phenothiazine is not detailed in the provided context, the general principles of substituent effects in electrochemistry allow for a reliable prediction of its behavior.
The table below illustrates the expected qualitative effect of different types of substituents on the oxidation potential of the phenothiazine core.
| Substituent Type | Position on Ring | Expected Effect on Oxidation Potential | Example Compound (General) |
| Electron-Donating | Any | Decrease (Easier to Oxidize) | 10H-Phenothiazine, 4-methoxy- |
| Electron-Withdrawing | Any | Increase (Harder to Oxidize) | 2-Chlorophenothiazine |
| Alkyl Group | Side Chain | Minor Decrease | Chlorpromazine |
This table provides a generalized overview of substituent effects.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also affected by substituents, which in turn influences the electrochemical gap. mdpi.com For instance, the substitution of a nitro group (-NO₂), a strong electron-withdrawing group, has been shown to lower both HOMO and LUMO energy levels in related heterocyclic systems. mdpi.com
Advanced Computational and Theoretical Investigations of 10h Phenothiazine, 4 Methoxy
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for modeling the electronic structure and properties of phenothiazine (B1677639) derivatives with a high degree of accuracy.
DFT calculations are crucial in understanding the electron distribution within the 10H-Phenothiazine, 4-methoxy- molecule. The presence of the electron-donating methoxy (B1213986) group (-OCH3) at the 4-position significantly influences the electronic landscape of the phenothiazine core.
Mulliken population analysis, a method to partition the total electron density among the atoms in a molecule, reveals a nuanced charge distribution. The nitrogen and sulfur heteroatoms, along with the oxygen of the methoxy group, exhibit negative partial charges, indicating their electron-rich nature. Conversely, many of the carbon and hydrogen atoms carry positive partial charges. This charge distribution is critical in determining the molecule's dipole moment and its interactions with other molecules. niscpr.res.in
The methoxy group, in particular, contributes to the delocalization of electron density across the aromatic system. In related phenothiazine derivatives with methoxy substituents, it has been observed that these groups can hold a significant positive charge in the dication state, indicating their role in stabilizing oxidized forms of the molecule through charge delocalization. uky.edu This electronic feature is vital for its potential applications in areas like redox flow batteries and as an antioxidant. uky.edu
Table 1: Representative Mulliken Atomic Charges for Key Atoms in a Methoxy-Substituted Phenothiazine Derivative
| Atom | Partial Charge (a.u.) |
| S | Positive |
| N | Negative |
| O (methoxy) | Negative |
| C (aromatic) | Negative/Positive |
| H | Positive |
Note: The exact values can vary depending on the computational method and basis set used. The table illustrates general trends.
The non-planar, butterfly-like structure is a hallmark of the phenothiazine tricycle. This conformation arises from the folding of the two outer benzene (B151609) rings along the axis connecting the sulfur and nitrogen atoms. DFT calculations have been employed to determine the precise geometric parameters of this conformation.
The degree of folding is quantified by the dihedral or "butterfly" angle between the planes of the two benzene rings. For phenothiazine derivatives, this angle is typically in the range of 130° to 160°. The methoxy substituent at the 4-position can subtly influence this angle due to steric and electronic effects.
DFT calculations on related phenothiazine structures have shown that the calculated bending angles are often in good agreement with experimental data from X-ray crystallography, indicating that the butterfly structure is an intrinsic property of the molecule rather than a result of crystal packing forces. mdpi.com
Table 2: Typical Geometric Parameters for the Phenothiazine Core
| Parameter | Typical Calculated Value |
| Butterfly Dihedral Angle (C-S-C-N) | 130° - 160° |
| C-S-C Bending Angle | ~98° |
| C-N-C Bending Angle | ~116° - 125° |
Note: These are representative values for phenothiazine derivatives. The specific values for 10H-Phenothiazine, 4-methoxy- may vary.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For 10H-Phenothiazine, 4-methoxy-, the HOMO is typically localized on the electron-rich phenothiazine core, particularly on the nitrogen and sulfur atoms, and is associated with the molecule's ability to donate electrons. The electron-donating methoxy group further raises the energy of the HOMO, making the molecule a better electron donor. The LUMO, on the other hand, is distributed over the aromatic rings and acts as the electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. scispace.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic transitions. samipubco.comnih.gov
Table 3: Representative Frontier Molecular Orbital Energies for Phenothiazine Derivatives
| Molecular Orbital | Typical Energy Range (eV) |
| HOMO | -5.0 to -5.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.0 to 4.5 |
Note: These values are illustrative and can be influenced by substituents and the computational method employed.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules and their photophysical properties, such as absorption and emission of light. nih.gov Phenothiazine derivatives are known for their interesting photophysical behavior, including fluorescence and phosphorescence.
TD-DFT calculations on phenothiazine derivatives have shown that the lowest triplet excited state (T1) often involves electronic transitions from the HOMO to the LUMO. nih.gov The energy of this triplet state is a key factor in determining the phosphorescence characteristics of the molecule. The presence of heavy atoms like sulfur in the phenothiazine core facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is a prerequisite for phosphorescence.
The methoxy group can influence the excited state energies and, consequently, the emission wavelengths. For some phenothiazine derivatives, phosphorescence emission has been observed in the range of 440 nm to 530 nm. nih.govbeilstein-journals.org
Table 4: Calculated Excited State Properties for a Representative Phenothiazine Derivative
| Property | Calculated Value (eV) |
| First Singlet Excitation Energy (S1) | ~3.2 |
| First Triplet Excitation Energy (T1) | ~2.5 |
| Singlet-Triplet Energy Gap (ΔEST) | ~0.7 |
Note: These values are for a representative N-phosphorylated phenothiazine and serve as an example of TD-DFT calculations on related systems. nih.gov
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods provide valuable insights into the thermochemical properties of molecules.
Quantum chemical calculations can predict various thermochemical parameters that are crucial for understanding the reactivity and stability of 10H-Phenothiazine, 4-methoxy-. These parameters are often calculated using high-level ab initio methods or DFT.
Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond in the phenothiazine core is a measure of the energy required to break this bond homolytically. This parameter is particularly relevant to the antioxidant activity of phenothiazines. Lower N-H BDE values indicate greater ease of hydrogen atom donation to scavenge free radicals. The methoxy group, being electron-donating, is expected to lower the N-H BDE compared to unsubstituted phenothiazine. Theoretical calculations of BDE for phenolic antioxidants have shown good agreement with experimental values. pan.olsztyn.pl
Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule. It is related to the HOMO energy and reflects the ease of oxidation of the molecule. The electron-rich nature of 10H-Phenothiazine, 4-methoxy- suggests a relatively low ionization potential.
Proton Dissociation Enthalpy (PDE): PDE is the enthalpy change associated with the deprotonation of the molecule in the gas phase. It is a measure of the acidity of the N-H proton.
Proton Affinity (PA): PA is the negative of the enthalpy change for the protonation of the molecule in the gas phase. It quantifies the basicity of the molecule, with the nitrogen atom being a likely site for protonation.
Electron Transfer Enthalpy (ETE): ETE describes the enthalpy change when an electron is transferred to the molecule. It is related to the LUMO energy and the molecule's ability to accept an electron.
Table 5: Calculated Thermochemical Parameters for Phenol as a Reference
| Parameter | Calculated Value (kcal/mol) |
| O-H BDE | ~88 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org This analysis is based on the topology of the electron density (ρ), where critical points and the gradient paths of this density reveal the underlying atomic and bonding framework. wikipedia.orgcore.ac.uk
A QTAIM analysis of 10H-Phenothiazine, 4-methoxy- would involve:
Calculation of the Electron Density: Utilizing quantum chemical methods like Density Functional Theory (DFT), the electron density distribution of the molecule would be calculated.
Topological Analysis: The gradient vector field of the electron density would be analyzed to locate critical points (CPs). These include nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).
Characterization of Bonds: The properties of the electron density at the bond critical points between atoms, such as the density value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would be used to characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). For instance, QTAIM has been used to identify and characterize intramolecular hydrogen bonds in other complex heterocyclic systems. mdpi.com
Such an analysis would provide deep insights into the intramolecular interactions within 10H-Phenothiazine, 4-methoxy-, quantifying the effects of the methoxy group on the electronic structure of the phenothiazine core. However, no specific QTAIM studies for this compound have been published.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to understand the behavior of molecules at an atomic level, including their interactions with biological targets.
Molecular Docking for Intermolecular Interactions
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. For various phenothiazine derivatives, molecular docking has been employed to investigate their potential as antimicrobial agents, inhibitors of anxiety, or as anticancer agents by predicting their interactions with specific protein targets. researchgate.netnih.govbilkent.edu.trnih.gov
A typical molecular docking study for 10H-Phenothiazine, 4-methoxy- would involve:
Preparation of the Ligand and Receptor: Creating 3D models of 10H-Phenothiazine, 4-methoxy- (the ligand) and a target protein (the receptor).
Docking Simulation: Using software to systematically sample conformations of the ligand within the binding site of the receptor.
Scoring and Analysis: Calculating the binding affinity (e.g., in kcal/mol) for each conformation and analyzing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.
This would allow for the hypothesis-driven design of its potential biological activity. Despite the numerous docking studies on other phenothiazines, specific results for the 4-methoxy derivative are absent from the literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, stability, and intermolecular interactions of a ligand-receptor complex. nih.govnih.gov
For a complex of 10H-Phenothiazine, 4-methoxy- bound to a target protein (identified through docking), an MD simulation would:
Simulate the System: Place the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions).
Analyze Trajectories: Run the simulation for a specific time (nanoseconds to microseconds) and analyze the resulting trajectory. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of its components. nih.govnih.gov
Evaluate Interaction Stability: Monitor the persistence of key intermolecular interactions (like hydrogen bonds) over the course of the simulation to confirm the stability of the binding mode predicted by docking.
MD simulations would validate and refine the static picture provided by molecular docking, offering a more realistic representation of the molecular interactions. Currently, no published MD simulation studies feature 10H-Phenothiazine, 4-methoxy-.
Prediction of Spectroscopic Characteristics (e.g., Absorption and Emission Spectra)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of molecules. nih.govrsc.org These calculations provide insights into the electronic transitions responsible for the observed spectral features. Studies on other phenothiazine derivatives have successfully used these methods to rationalize their photophysical properties. nih.govresearchgate.net
A theoretical prediction of the spectroscopic characteristics of 10H-Phenothiazine, 4-methoxy- would entail:
Ground State Optimization: Calculating the optimized molecular geometry in its electronic ground state.
Excited State Calculations (TD-DFT): Using the optimized geometry to calculate the energies of vertical electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption spectrum, including the wavelength of maximum absorption (λ_max) and oscillator strengths.
Excited State Optimization: Optimizing the geometry of the first excited state (S1) to predict the emission spectrum (fluorescence). The energy difference between the optimized S1 state and the ground state corresponds to the emission energy.
These computational analyses would help in understanding how the 4-methoxy substituent influences the electronic structure and photophysical properties of the phenothiazine scaffold. While computational spectroscopy is a well-established field, specific predicted absorption and emission data for 10H-Phenothiazine, 4-methoxy- are not documented in the available literature.
Applications of 10h Phenothiazine, 4 Methoxy in Materials Science and Chemical Sensing
Organic Electronics and Optoelectronic Materials
The electron-rich nature of the phenothiazine (B1677639) core, combined with the electron-donating effect of the 4-methoxy group, makes 10H-Phenothiazine, 4-methoxy- a compelling candidate for various organic electronic and optoelectronic applications. These applications leverage its ability to participate in charge-transfer processes, absorb and emit light, and conduct charge carriers.
Dye-Sensitized Solar Cell (DSSC) Sensitizers
Research on various phenothiazine-based dyes has demonstrated their potential to achieve high quantum efficiencies. For instance, a series of organic dyes with a phenothiazine central unit, a cyanoacrylate electron acceptor, and a triarylamine electron donor have shown remarkable quantum efficiencies ranging from 4.2% to 6.2% under AM 1.5 solar conditions. researchgate.netuky.edu The performance of these DSSCs is highly dependent on the molecular structure of the dye, including the nature of the substituents on the phenothiazine core.
While specific data for 10H-Phenothiazine, 4-methoxy- as a primary sensitizer (B1316253) is not extensively documented in dedicated studies, the performance of closely related phenothiazine derivatives provides valuable insights into its potential. The key photovoltaic parameters for a selection of phenothiazine-based DSSCs are summarized in the table below.
| Dye ID | Jsc (mA/cm²) | Voc (V) | ff | PCE (%) |
| NSPt-C6 | 14.42 | 0.69 | 0.63 | 6.22 |
| Dye 2a | 17.96 | 0.70 | 0.48 | 6.22 |
| Dye 2b | 11.87 | 0.63 | 0.54 | 4.22 |
| Dye 2c | 12.80 | 0.70 | 0.56 | 4.80 |
This table presents data for various phenothiazine derivatives to illustrate the typical performance range of this class of dyes in DSSCs.
The data indicates that modifications to the phenothiazine structure can significantly impact the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (ff), and ultimately the power conversion efficiency (PCE). The introduction of a methoxy (B1213986) group is generally expected to positively influence these parameters by enhancing the electron-donating character of the dye.
Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of phenothiazine derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). The phenothiazine core can act as a building block for emissive materials, host materials, or hole-transporting materials in OLED devices. The 4-methoxy substitution can be utilized to tune the emission color and improve the charge-carrying properties of the material.
While specific studies focusing solely on 10H-Phenothiazine, 4-methoxy- in OLEDs are limited, research on related compounds highlights the potential of this material class. For example, polymers containing phenothiazine units have been synthesized for application in red and orange light-emitting diodes, with devices exhibiting brightness up to 150 cd/m². In other research, phenothiazine- and carbazole-substituted pyrene (B120774) derivatives have been successfully used as active light-emitting layers, resulting in blue and green emission with promising device performance. theaic.org A device using a pyrene-carbazole derivative (PY-CA) showed a maximum brightness of around 2500 cd/m² and a power efficiency of 1.5 lm/W, while a pyrene-phenothiazine derivative (PY-PH) exhibited a brightness of 2116 cd/m² and a power efficiency of 0.45 lm/W. theaic.org
Organic Semiconductor Materials
The ability of phenothiazine derivatives to transport charge carriers makes them valuable as organic semiconductor materials. The 4-methoxy group, being an electron-donating substituent, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for semiconductor performance. A higher HOMO level, for instance, can facilitate hole injection from the anode.
Photoactive and Electroactive Materials
The inherent redox activity and ability to absorb light make 10H-Phenothiazine, 4-methoxy- a promising candidate for photoactive and electroactive materials. Photoexcitation of the molecule can lead to the generation of charge carriers or energy transfer to other molecules, forming the basis for applications in photodetectors and photocatalysis. The electrochemical activity allows for the reversible switching between different oxidation states, which is useful for applications such as electrochromic devices and sensors.
The oxidation of phenothiazine derivatives typically involves the formation of a stable radical cation. The oxidation potential can be tuned by introducing substituents on the phenothiazine ring. The electron-donating 4-methoxy group is expected to lower the oxidation potential, making the compound easier to oxidize. This property is particularly relevant for its use as an electron donor in various charge-transfer processes.
Electrochemical Energy Storage Systems
The reversible redox behavior of phenothiazine derivatives has led to their exploration in electrochemical energy storage systems, particularly as additives in battery electrolytes.
Redox Shuttle Additives in Batteries
In lithium-ion batteries, overcharging can lead to safety hazards and degradation of battery components. Redox shuttle additives are electrochemically active molecules that can be added to the electrolyte to provide overcharge protection. These molecules have a specific redox potential that is slightly higher than the normal end-of-charge voltage of the cathode. If the battery is overcharged, the redox shuttle molecule is oxidized at the cathode, travels to the anode, and is then reduced back to its original state. This process effectively shuttles electrons and dissipates the excess charging current as heat, preventing the battery voltage from rising to dangerous levels.
Phenothiazine derivatives have been identified as effective redox shuttle additives. The introduction of a methoxy group can influence the redox potential and stability of the shuttle molecule. Research has shown that N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) exhibits a stable dication state, making it a promising candidate for a two-electron donor, which could lead to higher capacity materials for electrochemical energy storage. uky.edu The first oxidation potential of DMeOEPT is 0.068 V vs. ferrocenium/ferrocene, which is lower than that of the unsubstituted N-ethylphenothiazine (EPT) at 0.289 V, demonstrating the effect of the electron-donating methoxy groups. uky.edu
The long-term cycling stability of these redox shuttles is crucial for practical applications. While specific cycling data for 10H-Phenothiazine, 4-methoxy- is not available, studies on related compounds provide an indication of their potential performance.
| Redox Shuttle | Oxidation Potential (V vs. Li+/Li) | Overcharge Protection Duration (hours) |
| Perfluorinated Phenothiazine Derivative | 4.3 | ~500 |
This table shows the performance of a perfluorinated phenothiazine derivative to illustrate the potential of this class of compounds as redox shuttles.
The data highlights the ability of functionalized phenothiazines to provide extended overcharge protection in high-voltage lithium-ion batteries.
Catholyte Components in Redox Flow Batteries
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the performance of these systems is heavily dependent on the chemical and electrochemical properties of the electrolyte components. Phenothiazine derivatives are attractive candidates for catholytes (positive electrolytes) due to their stable and reversible redox behavior.
Molecular engineering, including the introduction of alkoxy groups to the phenothiazine structure, is a key strategy for enhancing solubility and electrochemical stability in the non-aqueous organic solvents used in high-energy-density RFBs. chemrxiv.org Specifically, the attachment of electron-donating methoxy groups to the phenothiazine unit has been shown to enable a second redox process, which is crucial for increasing the charge-storage capacity of the battery. acs.org This modification allows for more versatile molecular design, leading to catholytes with improved performance characteristics. acs.org While many studies focus on N-substitution to improve solubility, modifications on the phenothiazine rings, such as methoxy substitution, are employed to fine-tune redox potentials and stability. chemrxiv.orgtcichemicals.com
Organic Electrode Materials (OEMs)
Beyond liquid electrolytes, phenothiazine-based compounds are integral to the development of Organic Electrode Materials (OEMs) for next-generation batteries. rsc.orgacs.org OEMs offer advantages such as environmental friendliness, structural tunability, and low-temperature synthesis. rsc.org To be effective in a battery, these organic molecules must be insoluble in the liquid electrolyte, which is often achieved by incorporating them into polymeric structures. acs.org
The incorporation of 10H-Phenothiazine, 4-methoxy- into polymer chains is a viable strategy for creating stable and high-performing positive electrode materials. acs.org The electron-donating nature of the methoxy group favorably alters the electronic properties of the phenothiazine core. Research has demonstrated that adding methoxy groups can reversibly enable the second redox process of the phenothiazine unit, even in common carbonate-based electrolytes. acs.org This allows for a higher capacity and more stable cycling performance in various battery configurations, including dual-ion and all-organic batteries. acs.org
Table 1: Impact of Methoxy Group on Phenothiazine-based OEMs
| Feature | Role of Methoxy Substitution | Resulting Benefit |
| Redox Potential | Modifies HOMO energy levels. | Fine-tunes the operating voltage of the electrode. rsc.org |
| Charge Capacity | Enables a second reversible redox process. | Increases the overall energy storage capacity. acs.org |
| Stability | Enhances stability in the oxidized state. | Improves cycling performance and battery lifespan. acs.org |
| Solubility (in polymers) | Can be incorporated into various polymer architectures. | Creates insoluble and durable electrode materials. acs.org |
Photobattery Applications
A photobattery is an integrated device that can both harvest light energy and store it in the form of chemical energy. The development of such devices relies on materials that are both photoactive and electrochemically stable. Phenothiazine polymers have been identified as versatile materials for these applications. acs.org
By designing donor-acceptor type conjugated polymers, the optical properties of phenothiazine-based materials can be tailored to absorb visible light. The inclusion of methoxy groups on the phenothiazine units helps to modify the electronic structure, which in turn influences the light-absorbing and charge-storing capabilities of the resulting polymer. This strategy has been successfully used to create phenothiazine-based polymers for use in photobatteries, highlighting the importance of substituents like the methoxy group in designing multifunctional materials for integrated energy harvesting and storage. acs.org
Chemosensing and Molecular Probes
The inherent fluorescence and electrochemical activity of the phenothiazine scaffold make it an excellent platform for developing chemosensors. Derivatives can be designed to detect a variety of analytes, including cations and anions, through distinct changes in their optical or electronic signals.
Colorimetric and Fluorogenic Sensing Mechanisms
Phenothiazine-based sensors operate through several photophysical mechanisms that translate a molecular recognition event into a measurable signal. When the phenothiazine core interacts with an analyte, processes like Intramolecular Charge Transfer (ICT) can be disrupted or altered. For instance, a hydrophilic fluorescent probe based on phenothiazine was developed for detecting hypochlorite (B82951) (ClO⁻). nih.gov In this sensor, the oxidative cleavage of an imine (C=N) bond by ClO⁻ disrupts the probe's ICT process, leading to a "turn-on" fluorescence response. nih.gov
Another common mechanism involves the specific oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167). ama-science.orgmdpi.com This chemical transformation changes the electronic properties of the molecule, causing a ratiometric shift in the fluorescence spectrum, where the intensity of one emission peak decreases while another increases. ama-science.org This provides a reliable and quantifiable method for detection. Theoretical studies, including Density Functional Theory (DFT), are often used to confirm and understand these ICT and oxidation-driven sensing mechanisms. nih.gov
Detection of Cations
While extensive research has been conducted on various phenothiazine derivatives for cation detection, specific studies detailing the use of 10H-Phenothiazine, 4-methoxy- as a primary sensor for metal ions like Cu²⁺, Hg²⁺, or Mn²⁺ are not prominently featured in the surveyed scientific literature. However, the fundamental principles of phenothiazine-based sensing suggest its potential. The nitrogen and sulfur heteroatoms in the phenothiazine ring can act as binding sites for metal ions. The electron-donating methoxy group would influence the electron density of the aromatic system, potentially modulating the selectivity and sensitivity of the sensor for specific cations. Future research may explore the design of 10H-Phenothiazine, 4-methoxy- based receptors for targeted metal ion detection.
Detection of Anions
The phenothiazine framework has been successfully employed in the design of sensors for various anions, with a particular focus on hypochlorite (ClO⁻). nih.govama-science.orgnih.govrsc.org The sensing mechanism for hypochlorite typically relies on the highly specific oxidation of the electron-rich sulfur atom on the phenothiazine core to form a sulfoxide. ama-science.orgmdpi.com This irreversible reaction leads to a significant and easily detectable change in the sensor's photophysical properties.
For example, a simple ratiometric fluorescent sensor based on a phenothiazine derivative demonstrated high selectivity for hypochlorite over other reactive oxygen species (ROS), anions, and cations. ama-science.org Upon addition of hypochlorite, the sulfur atom is oxidized, resulting in the formation of the corresponding sulfoxide, which was confirmed by NMR titration. ama-science.org This transformation caused a distinct ratiometric change in the fluorescence emission, with a calculated detection limit in the micromolar range. ama-science.org While this study did not use the 4-methoxy derivative specifically, it exemplifies the primary mechanism by which this class of compounds detects hypochlorite. The presence of a methoxy group would likely enhance the electron-donating character of the phenothiazine core, potentially increasing its susceptibility to oxidation and thus its sensitivity towards oxidizing anions like ClO⁻.
Detection of Neutral Analytes and Small Molecules (e.g., Flavins)
Phenothiazine derivatives have emerged as valuable components in the development of advanced analytical techniques for detecting molecules that are traditionally difficult to ionize. While research specifically detailing 10H-Phenothiazine, 4-methoxy- for this purpose is limited, studies on closely related phenothiazine structures provide significant insights into their potential. A notable strategy involves the use of site-specifically carboxylated 10-phenyl-10H-phenothiazine as a novel matrix for laser desorption/ionization mass spectrometry (MALDI-MS). rsc.org This method facilitates the efficient ionization and detection of neutral small molecules, such as oligosaccharides and amino acids, which typically exhibit low proton or cation affinity. rsc.org
The mechanism relies on the generation of radical cations from the carboxylated phenothiazine derivative upon laser irradiation. rsc.org This process allows for an enhanced efficiency of analyte sodiation, leading to a dramatic improvement in detection sensitivity. rsc.org When compared with traditional organic matrices, this phenothiazine-based method provides an ultra-clean background baseline and significantly higher signal-to-noise ratios. rsc.org This innovative approach to the cationization of neutral small molecules opens new avenues for the sensitive detection of analytes that are otherwise challenging to identify using conventional mass spectrometry techniques. rsc.org
Development of DNA-Modified Electrodes for Sensing
The unique electrochemical properties of phenothiazine derivatives make them suitable for integration into biosensors, particularly DNA-modified electrodes. These sensors are highly sought after for the rapid and reliable determination of various analytes, including antitumor drugs. nih.govsciprofiles.com One approach involves immobilizing DNA on an electrode surface that has been modified with an electropolymerized phenothiazine derivative, such as N-phenylaminophenothiazine. nih.govsciprofiles.com Electropolymerized phenothiazines can form stable, redox-active films that serve as excellent supports for biomolecules and can mediate electron transfer. nih.gov
In such a sensor, the interaction of an analyte with the immobilized DNA causes measurable changes in the electrochemical properties of the surface layer. nih.gov For instance, when a drug like doxorubicin (B1662922) intercalates into the DNA helix, it alters the charge distribution at the electrode interface. nih.govsciprofiles.com This change can be detected using techniques like electrochemical impedance spectroscopy (EIS), allowing for sensitive quantification of the analyte. nih.gov Another configuration utilizes the strong intercalation between double-stranded DNA (dsDNA) and phenothiazine drugs themselves for detection. nih.gov In this design, a gold electrode co-modified with DNA and gold nanoparticles can be used as a sensitive and stable sensor for phenothiazine compounds. nih.gov The large surface area of the gold nanoparticles enhances the sensor's performance. nih.gov
| Sensor Component | Analyte | Detection Principle | Limit of Detection |
| Electropolymerized N-Phenylaminophenothiazine / DNA | Doxorubicin | Impedimetric changes upon intercalation nih.govsciprofiles.com | 1.0 pM nih.govsciprofiles.com |
| DNA / Gold Nanoparticles | Promethazine (B1679618) | Electrochemical oxidation nih.gov | 1.0 x 10⁻⁵ M nih.gov |
| DNA / Gold Nanoparticles | Chlorpromazine (B137089) | Electrochemical oxidation nih.gov | 7.0 x 10⁻⁶ M nih.gov |
Advanced Catalysis and Photoredox Chemistry
Phenothiazine and its derivatives, particularly N-aryl phenothiazines like 10-phenyl-10H-phenothiazine (PTH), are widely recognized as effective metal-free organic photocatalysts. scielo.brdiva-portal.orgdiva-portal.orgnih.gov These compounds can absorb visible light to reach an excited state, enabling them to initiate or accelerate chemical reactions through electron transfer processes. nih.gov The electron-rich nature of the phenothiazine core makes it a potent electron donor upon photoexcitation. nih.gov This property is central to its function in photoredox catalysis, where it can be applied to a variety of organic transformations that would otherwise be difficult to achieve. diva-portal.orgdiva-portal.org The versatility of the phenothiazine scaffold allows for its incorporation into more complex structures, such as chiral organocatalysts or polymeric frameworks, to create multifunctional catalytic systems. diva-portal.orgdiva-portal.orgnih.gov For example, 10-(pyren-1-yl)-10H-phenothiazine has been successfully used as an organic photocatalyst for metal-free atom transfer radical polymerization (ATRP). scielo.br
The photocatalytic activity of phenothiazine derivatives has been harnessed for several important organic transformations. diva-portal.orgdiva-portal.org
Dehalogenation: 10-phenyl-10H-phenothiazine (PTH) has proven effective in the dehalogenation of aryl halides. diva-portal.orgdiva-portal.org In this process, the photoexcited PTH acts as a single-electron donor to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical, which can then be further transformed. This method provides a metal-free alternative for a crucial synthetic reaction.
Pinacol (B44631) Coupling: PTH also serves as an efficient photocatalyst for the pinacol coupling of aromatic aldehydes. diva-portal.orgdiva-portal.org The pinacol coupling reaction is a reductive C-C bond-forming reaction that converts two carbonyl compounds into a 1,2-diol. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction mechanism involves the one-electron reduction of the carbonyl group by an electron donor—in this case, the photoexcited phenothiazine—to form a ketyl radical anion. wikipedia.orgwikipedia-on-ipfs.org Two of these ketyl radicals then couple to form the vicinal diol product. wikipedia.orgwikipedia-on-ipfs.org The use of phenothiazine photocatalysts allows these reactions to be performed with moderate to high yields under mild conditions. diva-portal.orgdiva-portal.org
| Organic Transformation | Catalyst | Key Features |
| Dehalogenation of Aryl Halides | 10-phenyl-10H-phenothiazine | Metal-free, photoredox catalysis diva-portal.orgdiva-portal.org |
| Pinacol Coupling of Aromatic Aldehydes | 10-phenyl-10H-phenothiazine | Forms 1,2-diols via ketyl radical coupling diva-portal.orgdiva-portal.orgwikipedia-on-ipfs.org |
| Photoinitiated ATRP | 10-(pyren-1-yl)-10H-phenothiazine | Metal-free polymerization of vinyl monomers scielo.br |
Corrosion Inhibition Mechanisms
Phenothiazine and its derivatives, including those with methoxy ring substitutions, have been identified as effective corrosion inhibitors for metals like zinc in acidic environments. tandfonline.com These compounds function as mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.commdpi.com
The primary mechanism of inhibition is the adsorption of the phenothiazine molecules onto the metal surface, which forms a protective barrier. tandfonline.commdpi.com This adsorption occurs through chemisorption, where a chemical bond is formed between the inhibitor and the metal. tandfonline.com The interaction involves the π-electrons of the compound's benzene (B151609) rings and lone pair electrons on the heteroatoms (nitrogen and sulfur) with the vacant d-orbitals of the metal. This process simply blocks the active sites on the electrode surface from the corrosive medium. tandfonline.com The effectiveness of the inhibition is influenced by the chemical structure of the phenothiazine derivative. With the exception of N-acetylphenothiazine, the adsorption of these inhibitors typically conforms to the Langmuir adsorption isotherm. tandfonline.com
Structure Property Relationships and Rational Design Principles
Influence of Substituents on Electronic, Optical, and Electrochemical Properties
The introduction of a methoxy (B1213986) (-OCH3) group at the 4-position of the phenothiazine (B1677639) scaffold, a tricyclic system with a central thiazine (B8601807) ring flanked by two benzene (B151609) rings, has significant consequences for its molecular properties. The methoxy group is a strong electron-donating group, which directly impacts the electron density distribution within the molecule.
Electronic Properties: The electron-donating nature of the 4-methoxy group increases the energy of the highest occupied molecular orbital (HOMO) of the phenothiazine core. This elevation of the HOMO level, in turn, reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap is a critical factor in determining the electronic and optical properties of the material, often leading to a red-shift in the absorption and emission spectra.
Systematic studies on methoxy-substituted phenothiazine-based donor-acceptor systems have shown that the position of the methoxy group is crucial. When placed at the para-position relative to the nitrogen atom of the phenothiazine ring (as in the 3,7-dimethoxy substituted derivatives, which are structurally related to the 4-methoxy derivative in terms of the substituent's electronic effect), a significant impact on the emission properties is observed. This is attributed to the interplay of inductive and mesomeric electronic effects of the methoxy groups.
Optical Properties: The altered electronic structure directly translates to distinct optical behavior. The reduced HOMO-LUMO gap in 4-methoxy-10H-phenothiazine and its derivatives typically results in absorption and emission of light at longer wavelengths (a bathochromic shift) compared to the unsubstituted phenothiazine. This tunability of the optical properties is a cornerstone for the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Electrochemical Properties: The electrochemical behavior of phenothiazine derivatives is characterized by their ability to undergo reversible oxidation processes. The electron-rich nature of the 4-methoxy-phenothiazine core facilitates the removal of electrons, leading to lower oxidation potentials compared to the parent phenothiazine. This property is advantageous in applications such as redox flow batteries and as hole-transporting materials in solar cells.
The table below summarizes the expected influence of the 4-methoxy substituent on the key properties of 10H-phenothiazine, based on general principles and data from related compounds.
| Property | Influence of 4-methoxy Substituent |
| HOMO Energy Level | Increased |
| LUMO Energy Level | Relatively less affected compared to HOMO |
| HOMO-LUMO Energy Gap | Decreased |
| Absorption Wavelength | Red-shifted (longer wavelength) |
| Emission Wavelength | Red-shifted (longer wavelength) |
| Oxidation Potential | Lowered (easier to oxidize) |
Rational Design Strategies for Phenothiazine-Based Materials with Tuned Properties
The predictable influence of substituents like the 4-methoxy group allows for the rational design of phenothiazine-based materials with precisely controlled properties. By strategically modifying the molecular architecture, scientists can create materials tailored for specific applications.
One of the most effective strategies is the donor-acceptor (D-A) approach . In this design, the electron-donating 4-methoxy-phenothiazine unit is coupled with an electron-accepting moiety. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many optoelectronic devices. The strength of the donor and acceptor units, as well as the nature of the π-conjugated bridge connecting them, can be systematically varied to fine-tune the absorption, emission, and electrochemical characteristics of the final material.
For instance, in the context of materials for organic solar cells, the HOMO and LUMO energy levels of the phenothiazine donor need to be carefully matched with those of the acceptor material to ensure efficient charge separation and transport. The 4-methoxy group plays a crucial role in elevating the HOMO level of the phenothiazine donor to achieve this optimal alignment.
Another important design consideration is the prevention of intermolecular aggregation . The inherent non-planar, butterfly-like structure of the phenothiazine core helps to suppress the formation of aggregates, which can often lead to quenching of fluorescence in the solid state. This structural feature is beneficial for achieving high-efficiency solid-state emitters. Further modifications, such as the introduction of bulky side chains, can be employed to enhance this effect.
The development of phenothiazine-based materials for applications such as thermally activated delayed fluorescence (TADF) also relies on precise molecular engineering. The energy difference between the lowest singlet and triplet excited states (ΔEST) is a critical parameter that needs to be minimized. The electronic effects of substituents like the 4-methoxy group can be harnessed to modulate this energy gap and promote efficient reverse intersystem crossing, a key step in the TADF mechanism.
Mechanistic Insights into Reactivity and Sensing Abilities through Structural Modifications
The electronic and structural features of 4-methoxy-10H-phenothiazine also dictate its reactivity and potential as a sensing platform. The electron-rich nature of the molecule makes it susceptible to oxidation, a property that can be exploited for the detection of oxidizing agents.
Upon oxidation, phenothiazine derivatives form stable radical cations, which often exhibit distinct changes in their optical and electrochemical properties. For example, the formation of the radical cation can lead to the appearance of new absorption bands in the visible or near-infrared region, providing a clear colorimetric or spectroscopic signal for detection. The lower oxidation potential of 4-methoxy-10H-phenothiazine, compared to unsubstituted phenothiazine, suggests that it could be a more sensitive probe for weaker oxidizing agents.
Structural modifications can be rationally designed to enhance the selectivity and sensitivity of phenothiazine-based sensors. For example, the introduction of specific recognition sites, such as crown ethers or calixarenes, onto the phenothiazine scaffold can lead to sensors that are highly selective for particular metal ions or small molecules. The binding of the target analyte to the recognition site can trigger a conformational change or an electronic perturbation in the phenothiazine core, resulting in a measurable change in its fluorescence or electrochemical signal.
Furthermore, the reactivity of the nitrogen and sulfur atoms in the central thiazine ring can be utilized in sensing applications. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone can significantly alter the electronic and photophysical properties of the molecule. This transformation can be triggered by specific reactive oxygen species, forming the basis for fluorescent probes for these biologically important molecules. The presence of the 4-methoxy group can modulate the reactivity of the sulfur atom and influence the properties of the resulting oxidized products.
Future Directions and Emerging Research Avenues for 10h Phenothiazine, 4 Methoxy
Development of Novel and Sustainable Synthetic Routes
The future of 10H-Phenothiazine, 4-methoxy- synthesis lies in the adoption of green and sustainable chemistry principles. chemistryjournals.net Traditional methods often rely on hazardous reagents and energy-intensive processes, prompting a shift towards more environmentally friendly alternatives. chemistryjournals.net
Key areas of future research include:
Alternative Solvents: Replacing traditional volatile organic solvents with greener options like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Water, in particular, is attractive due to its non-toxicity and abundance. chemistryjournals.net
Catalysis: The development of novel catalysts, including biocatalysts and photocatalysts, can lead to more efficient and selective reactions under milder conditions. researchgate.net For instance, photocatalysis using solar energy presents an appealing alternative to energy-consuming transition metal-based catalysis. researchgate.net
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. chemistryjournals.netresearchgate.net This technique allows for precise control over reaction parameters, leading to higher yields and purity. chemistryjournals.net
Microwave-Assisted Synthesis: This method utilizes microwave radiation to significantly reduce reaction times and energy consumption compared to conventional heating, often resulting in higher product yields. chemistryjournals.net
A recent review highlights novel synthetic strategies for phenothiazine (B1677639) derivatives, including non-metallic reagent-promoted and transition metal-catalyzed approaches, emphasizing the move towards greener chemistry. birmingham.ac.ukchemrxiv.org
Exploration of Advanced Functional Materials based on the Phenothiazine Core
The inherent properties of the phenothiazine core make it an excellent building block for a new generation of advanced functional materials. rsc.org Its electron-rich nature and the flexibility for functionalization are key to its utility in various optoelectronic applications. rsc.org
Future research will likely focus on:
Organic Optoelectronics: 10H-Phenothiazine, 4-methoxy- and its derivatives are promising candidates for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). rsc.org Structural modifications, such as the introduction of different electron donors or acceptors, can fine-tune the material's optoelectronic properties. rsc.org
Stimuli-Responsive Materials: The development of materials that change their properties in response to external stimuli like mechanical force (mechanochromism) or acidity (acidochromism) is a burgeoning field. rsc.org Benzothiazole-based phenothiazine derivatives have already demonstrated such properties, opening doors for applications in sensors and anti-counterfeiting technologies. rsc.org
Redox-Active Polymers: The ability of phenothiazine derivatives to undergo reversible oxidation and reduction makes them suitable for creating redox-active polymers. mdpi.com These materials have potential applications in energy storage, electrochromic devices, and as antioxidants for materials like lubricants and polymers. mdpi.com
| Application Area | Potential Role of 10H-Phenothiazine, 4-methoxy- | Key Research Focus |
| Organic Solar Cells | Hole-Transporting Material (HTM) | Enhancing power conversion efficiency and long-term stability. acs.org |
| OLEDs | Emissive or Host Material | Tuning emission color and improving device efficiency and lifetime. rsc.org |
| Sensors | Active Sensing Element | Developing materials with high sensitivity and selectivity to specific analytes. rsc.org |
| Anti-Counterfeiting | Fluorescent Ink/Tag | Creating materials with unique and difficult-to-replicate optical signatures. rsc.org |
Integration with Hybrid Systems and Nanomaterials for Enhanced Performance
The synergy between 10H-Phenothiazine, 4-methoxy- and various nanomaterials is a promising avenue for creating hybrid systems with enhanced functionalities. The goal is to combine the unique properties of the phenothiazine core with the distinct characteristics of nanomaterials.
Emerging research directions include:
Gel-Nanoparticle Hybrids: Incorporating phenothiazine-functionalized nanoparticles into hydrogel networks can create advanced drug delivery systems. nih.gov These hybrids can offer controlled drug release and improved biocompatibility. nih.gov
Quantum Dot Conjugates: Attaching phenothiazine derivatives to quantum dots can lead to novel materials for bioimaging and sensing, leveraging the photophysical properties of both components.
Metal-Organic Framework (MOF) Composites: Integrating 10H-Phenothiazine, 4-methoxy- into the porous structure of MOFs could result in materials with applications in gas storage, separation, and catalysis.
Surface Functionalization of Nanoparticles: Modifying the surface of nanoparticles, such as gold or silica, with 4-methoxy-phenothiazine can impart new electronic or sensing capabilities to the nanomaterial. nih.gov
Advanced Theoretical and Computational Modeling for Predictive Design
Computational chemistry is poised to play a crucial role in accelerating the discovery and design of new materials based on 10H-Phenothiazine, 4-methoxy-. peerj.comlongdom.orgchemrxiv.org By simulating molecular structures and properties, researchers can predict the performance of new compounds before they are synthesized in the lab.
Key areas for future computational work include:
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for optimizing molecular geometries and predicting electronic properties, such as HOMO/LUMO energy levels, which are critical for designing materials for optoelectronic applications. mdpi.comresearchgate.net These calculations can help rationalize experimental observations and guide the synthesis of new derivatives with desired characteristics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structure of phenothiazine derivatives with their observed properties or activities. researchgate.net This approach can be used to predict the performance of new compounds and prioritize synthetic targets. researchgate.net
Molecular Docking Studies: In the context of medicinal chemistry, molecular docking can predict how phenothiazine-based molecules interact with biological targets, aiding in the design of new therapeutic agents. researchgate.net
Simulation of Material Properties: Computational models can be used to predict the bulk properties of materials derived from 10H-Phenothiazine, 4-methoxy-, such as their charge transport characteristics in organic electronic devices or their mechanical properties in polymers.
| Computational Method | Application in 10H-Phenothiazine, 4-methoxy- Research | Predicted Properties |
| Density Functional Theory (DFT) | Predicting electronic structure and properties. mdpi.comresearchgate.net | HOMO/LUMO levels, absorption spectra, molecular geometry. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with function to guide new designs. researchgate.net | Biological activity, material performance. researchgate.net |
| Molecular Dynamics (MD) | Simulating the behavior of molecules and materials over time. | Conformational changes, self-assembly processes, material stability. |
| Ab Initio Molecular Dynamics | Simulating chemical reactions and dynamics from first principles. | Reaction mechanisms, polymerization processes. chemrxiv.org |
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxy-10H-phenothiazine derivatives?
Methodological Answer: 4-Methoxy-10H-phenothiazine derivatives are typically synthesized via functionalization of the phenothiazine core. For example:
- Sonogashira Coupling : Reacting 10-ethynyl-10H-phenothiazine with aryl halides (e.g., 1-iodo-4-nitrobenzene) in the presence of Pd(PPh₃)₄ and CuI in THF/triethylamine yields alkynyl-substituted derivatives. This method achieved a 6.9% yield for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine .
- Nucleophilic Substitution : Alkylation of phenothiazine with methylating agents (e.g., methyl vinyl ether) under acidic conditions introduces methoxy groups.
- Nitration : Controlled nitration using NaNO₂ in CH₂Cl₂/acetic acid introduces nitro groups at specific positions (e.g., 3,7-dinitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
